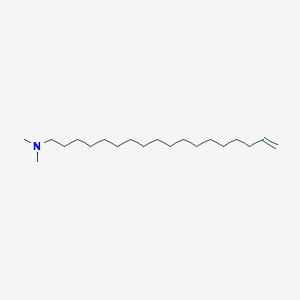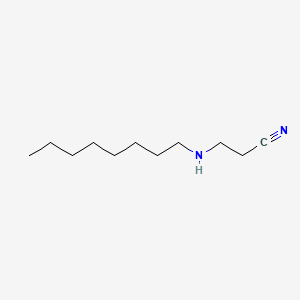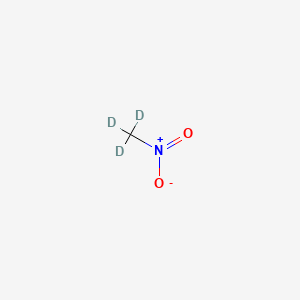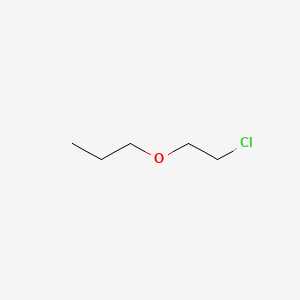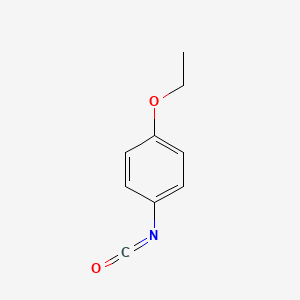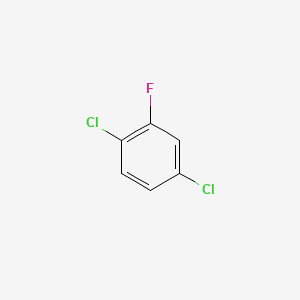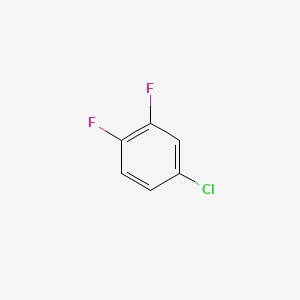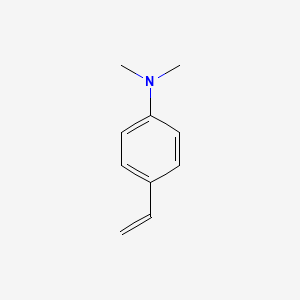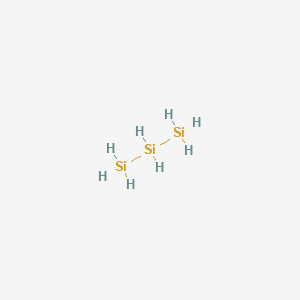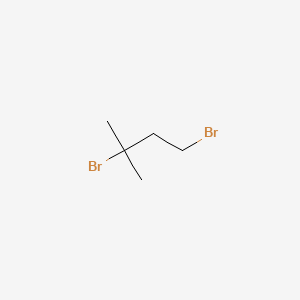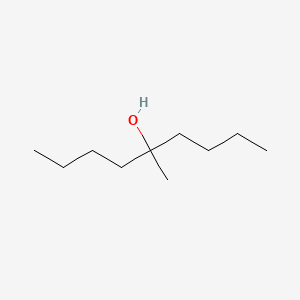
4-tert-Butylbenzophenone
説明
4-tert-Butylbenzophenone is an organic compound with the empirical formula C17H18O . It is a solid substance and its molecular weight is 238.32 .
Synthesis Analysis
4-tert-Butylbenzophenone can be prepared from 4-tert-butyl-1,2-dihydrobenzene, via dehydrogenation .Molecular Structure Analysis
The molecular structure of 4-tert-Butylbenzophenone consists of a benzophenone core with a tert-butyl group attached to one of the phenyl rings . The InChI key of the compound is DFYJCXSOGSYMAJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-tert-Butylbenzophenone is a solid substance . It has a molecular weight of 238.32 .科学的研究の応用
Medicine: Photodynamic Therapy Agents
4-tert-Butylbenzophenone: is explored in the medical field for its potential use in photodynamic therapy (PDT). PDT involves the use of photosensitizing agents that, upon activation by light, produce reactive oxygen species capable of destroying targeted cells, such as cancer cells. The compound’s photophysical properties make it a candidate for further research in developing new PDT agents .
Material Science: Polymer Stabilizers
In material science, 4-tert-Butylbenzophenone serves as a UV stabilizer in polymers. It helps in preventing the breakdown of polymer chains due to UV radiation, thereby extending the material’s durability and lifespan. This application is crucial in developing materials exposed to sunlight or harsh environmental conditions .
Environmental Science: Environmental Monitoring
This compound is utilized in environmental science as a standard in chromatographic analyses to monitor the presence of organic pollutants. Its stable structure and distinct chromatographic behavior allow for accurate calibration in the detection of environmental contaminants .
Analytical Chemistry: Chromatographic Analysis
4-tert-Butylbenzophenone: is used in analytical chemistry for its role in chromatographic analysis. It can act as an internal standard due to its non-reactivity and stability, providing a reference point for the quantification of various substances in complex mixtures .
Organic Synthesis: Photoinitiators
In organic synthesis, the compound finds application as a photoinitiator. It can initiate polymerization reactions upon exposure to light, making it valuable in the synthesis of plastics, coatings, and adhesives where controlled polymerization is required .
Safety and Hazards
特性
IUPAC Name |
(4-tert-butylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYJCXSOGSYMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177210 | |
| Record name | 4-tert-Butylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylbenzophenone | |
CAS RN |
22679-54-5 | |
| Record name | 4-tert-Butylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22679-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022679545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-tert-Butylbenzophenone contribute to the cross-linking of polypropylene and polyethylene in the presence of acrylic monomers?
A: 4-tert-Butylbenzophenone acts as a photoinitiator in this process []. Upon exposure to UV light, it transitions to an excited state. This excited state then abstracts a hydrogen atom from the polyethylene or polypropylene backbone, creating a reactive radical site. The acrylic monomers, such as diethyleneglycol diacrylate and butanediol diacrylate, can then react with these radical sites, initiating the cross-linking process and forming a network structure within the polymer material [].
Q2: The research mentions comparing the efficiency of different benzophenone derivatives, including 4-tert-Butylbenzophenone. What factors might influence the efficiency of these photoinitiators in this specific application?
A2: Several factors can impact the efficiency of different benzophenone photoinitiators:
- Quenching Efficiency: The ability of the monomer (diethyleneglycol diacrylate or butanediol diacrylate) to quench the excited state of the photoinitiator can significantly impact the efficiency. Lower quenching leads to more efficient radical generation and, consequently, more efficient cross-linking [].
- Hydrogen Abstraction Ability: The photoinitiator's ability to efficiently abstract a hydrogen atom from the polyethylene or polypropylene backbone is crucial for creating the reactive sites necessary for cross-linking [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




